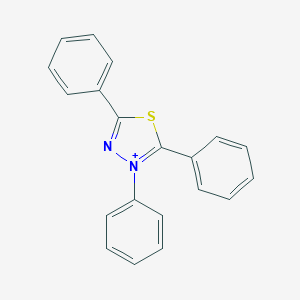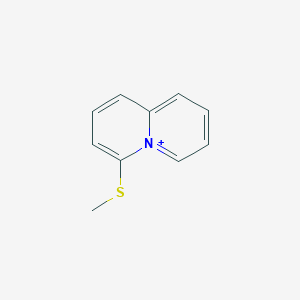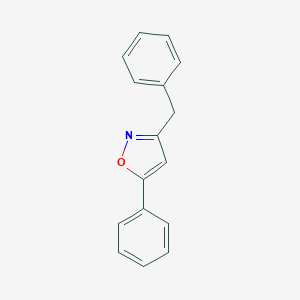
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol, commonly known as PFT-μ, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. The compound belongs to the class of quinolines and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of PFT-μ involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and cell death. PFT-μ has been shown to selectively inhibit PARP-1, which is involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
PFT-μ has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PFT-μ has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PFT-μ in lab experiments is its high selectivity for PARP-1. The compound has been shown to have minimal effects on other enzymes and proteins, making it an ideal tool for investigating the role of PARP-1 in various diseases. However, one of the limitations of using PFT-μ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of PFT-μ in scientific research. One area of interest is the use of PFT-μ in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of more potent and selective PARP-1 inhibitors based on the structure of PFT-μ. Finally, PFT-μ could be used to investigate the role of PARP-1 in other diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, PFT-μ is a synthetic compound that has shown great potential for use in scientific research. The compound has been extensively studied for its various biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. PFT-μ has a unique chemical structure that makes it an attractive candidate for drug development, and its high selectivity for PARP-1 makes it an ideal tool for investigating the role of this enzyme in various diseases.
Méthodes De Synthèse
The synthesis of PFT-μ involves several steps, including the condensation of 2-methoxyphenylamine with ethyl acetoacetate, followed by the reaction with phenylsulfonyl chloride and vinyl magnesium bromide. The final product is obtained after purification by column chromatography. The synthesis of PFT-μ has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
PFT-μ has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. PFT-μ has been used in several studies to investigate the molecular mechanisms involved in various diseases, including cancer and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C18H19NO4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-ethenyl-7-methoxy-2,3-dihydroquinolin-4-ol |
InChI |
InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3 |
Clé InChI |
HRDURTWVXBTWLH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)


![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
